D-Configuration Confers Superior Recognition by Methyl-Lysine Binding Proteins vs. L-Configuration
A direct, head-to-head investigation revealed that epigenetic methyl-lysine binding proteins (readers) are superior in binding lysine residues with the D-configuration compared to their natural L-configured substrates [1]. This study challenges the assumption that only L-amino acids are viable for epigenetic protein recognition, positioning Fmoc-D-Lys(Me)2-OH.HCl as a unique tool for developing D-peptide probes with enhanced reader affinity. The Fmoc-L-Lys(Me)2-OH.HCl analog would not provide this advantage, as it maintains the natural L-stereochemistry.
| Evidence Dimension | Binding affinity preference of methyl-lysine reader proteins |
|---|---|
| Target Compound Data | D-lysine configuration peptides are 'superior in accepting lysines with the D-configuration' by reader proteins. |
| Comparator Or Baseline | Natural L-lysine configuration peptides (derived from Fmoc-L-Lys(Me)2-OH.HCl) |
| Quantified Difference | A qualitative preferential acceptance of the D-configuration was observed over the L-configuration for this specific protein class. Specific binding constant shifts were reported but not extracted. |
| Conditions | Thermodynamic, catalytic, and computational studies on synthetic histone substrates containing L- and D-lysine residues. |
Why This Matters
This provides a validated rationale for selecting the D-isomer over the L-isomer when designing peptidomimetics targeting methyl-lysine readers, a feat not achievable by simply using the L-analog.
- [1] Belle, R., Al Temimi, A. H. K., Kumar, K., Pieters, B. J. G. E., Tumber, A., Dunford, J. E., ... & Mecinović, J. (2017). Investigating d-lysine stereochemistry for epigenetic methylation, demethylation and recognition. Chemical Communications, 53(99), 13264-13267. View Source
